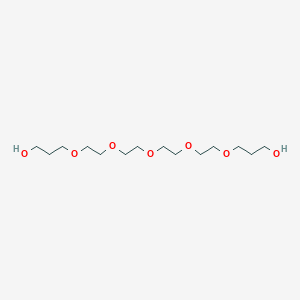

Propanol-PEG5-CH2OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロパノール-PEG5-CH2OH: は、プロテオリシス標的キメラ(PROTAC)の合成に使用されるポリエチレングリコール(PEG)ベースのリンカーです。PROTACは、細胞内のユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解できる分子クラスです。 この化合物は、標的タンパク質とE3ユビキチンリガーゼを近接させることができる二機能性分子の作成を促進する能力により、医薬品化学および創薬において特に価値があります。これにより、標的タンパク質の分解につながります .

準備方法

合成経路および反応条件: プロパノール-PEG5-CH2OHの合成は、通常、制御された条件下でポリエチレングリコールとプロパノールを反応させることにより行われます。このプロセスは、ポリエチレングリコールの活性化から始まり、その後、プロパノールと反応させて目的の化合物を生成します。 反応条件には、通常、高収率と純度を確保するために、触媒と特定の温度および圧力設定の使用が含まれます .

工業生産方法: プロパノール-PEG5-CH2OHの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性と費用対効果のために最適化されており、通常、連続フロー反応器と自動化されたシステムを組み合わせて、一貫した品質を維持します。 高純度試薬の使用と厳格な品質管理対策により、最終製品が研究開発で使用するのに必要な仕様を満たしていることが保証されます .

化学反応の分析

反応の種類: プロパノール-PEG5-CH2OHは、以下を含むさまざまな化学反応を起こすことができます。

酸化: プロパノール-PEG5-CH2OHのヒドロキシル基は、特定の条件下で酸化されてアルデヒドまたはカルボン酸を生成できます。

還元: この化合物は、還元されて異なるアルコール誘導体を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。反応は、通常、高温で触媒の存在下で行われます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が、制御された条件下で使用されて、目的の還元を達成します。

生成される主な生成物:

酸化: アルデヒドまたはカルボン酸の生成。

還元: 異なるアルコール誘導体の生成。

科学研究における用途

プロパノール-PEG5-CH2OHは、タンパク質分解経路の研究を促進するPROTACの合成におけるリンカーとして使用されるなど、科学研究において幅広い用途があります。

化学: PROTACの合成におけるリンカーとして使用され、タンパク質分解経路の研究を促進します。

生物学: 疾患を引き起こすタンパク質を選択的に分解することを可能にすることで、疾患の標的療法の開発に用いられます。

医学: 特に新しい治療薬の創製において、創薬および開発に重要な役割を果たします。

科学的研究の応用

Propanol-PEG5-CH2OH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation pathways.

Biology: Employed in the development of targeted therapies for diseases by enabling the selective degradation of disease-causing proteins.

Medicine: Plays a crucial role in drug discovery and development, particularly in the creation of novel therapeutic agents.

Industry: Utilized in the production of high-purity chemicals and reagents for various industrial applications.

作用機序

プロパノール-PEG5-CH2OHの作用機序は、PROTACにおけるリンカーとしての役割に関係しています。PROTACは、リンカーで接続された2つのリガンドで構成されています。1つのリガンドは標的タンパク質に結合し、もう1つはE3ユビキチンリガーゼに結合します。リンカーであるプロパノール-PEG5-CH2OHは、これらの2つのリガンドを近接させ、E3リガーゼから標的タンパク質へのユビキチン分子の移動を促進します。 このユビキチン化は、標的タンパク質をプロテアソームによる分解のために標識し、細胞内のレベルを効果的に低下させます .

類似化合物の比較

類似化合物:

プロパノール-PEG3-CH2OH: 類似の特性を持つより短いPEGリンカーですが、分子量と溶解度特性が異なります。

プロパノール-PEG7-CH2OH: より長いPEGリンカーで、柔軟性が向上し、薬物動態特性が異なります。

プロパノール-PEG10-CH2OH: より長いPEGリンカーで、長距離と柔軟性を必要とする用途に使用されます.

独自性: プロパノール-PEG5-CH2OHは、最適な長さにより、柔軟性と安定性のバランスがとれているため、独自です。 これは、タンパク質の分解に正確な空間配置が不可欠なPROTACの合成に特に適しています .

類似化合物との比較

Propanol-PEG3-CH2OH: A shorter PEG linker with similar properties but different molecular weight and solubility characteristics.

Propanol-PEG7-CH2OH: A longer PEG linker that offers increased flexibility and different pharmacokinetic properties.

Propanol-PEG10-CH2OH: An even longer PEG linker used for applications requiring extended reach and flexibility.

Uniqueness: Propanol-PEG5-CH2OH is unique due to its optimal length, which provides a balance between flexibility and stability. This makes it particularly suitable for the synthesis of PROTACs, where precise spatial arrangement is crucial for effective protein degradation .

特性

分子式 |

C14H30O7 |

|---|---|

分子量 |

310.38 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol |

InChI |

InChI=1S/C14H30O7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h15-16H,1-14H2 |

InChIキー |

PMOSJFNMGRZWJO-UHFFFAOYSA-N |

正規SMILES |

C(CO)COCCOCCOCCOCCOCCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)

![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)